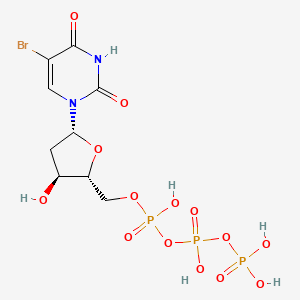

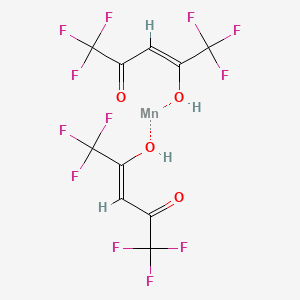

![molecular formula C₁₀H₈D₅NO₂ B1141003 (E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] CAS No. 1185238-88-3](/img/structure/B1141003.png)

(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] is a compound that is widely used in scientific research. It is a labeled form of the oxime, which means that it has been modified with deuterium atoms to make it easier to detect and analyze. This compound has a wide range of applications in various fields of research, including biochemistry, pharmacology, and neuroscience.

Mécanisme D'action

The mechanism of action of (E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] is based on its ability to form a stable adduct with the active site of enzymes. The oxime group of the compound reacts with the carbonyl group of the enzyme, forming a covalent bond that is stable under the reaction conditions. This allows the labeled oxime to be used as a probe to study the active site of enzymes and to determine the mechanism of their catalytic action.

Biochemical and Physiological Effects:

(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using (E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] in laboratory experiments is its high sensitivity and specificity. The labeled oxime can be used to detect and quantify enzyme activity at very low concentrations, making it a valuable tool for studying enzyme kinetics. However, one of the limitations of using this compound is that it requires specialized equipment and expertise to synthesize and analyze.

Orientations Futures

There are several future directions for the use of (E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] in scientific research. One potential application is in the development of new enzyme inhibitors for the treatment of diseases such as cancer and Alzheimer's. The labeled oxime can be used to screen large libraries of compounds for their ability to inhibit specific enzymes. Another potential direction is in the study of protein-protein interactions, where the labeled oxime can be used to probe the binding sites of proteins and to determine the mechanism of their interaction.

Méthodes De Synthèse

The synthesis of (E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The deuterium labeling is achieved by using deuterated solvents and reagents during the synthesis process.

Applications De Recherche Scientifique

(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5] is used in a wide range of scientific research applications. One of its primary uses is in the study of enzyme kinetics and mechanisms of action. The labeled oxime can be used to measure the rate of enzyme-catalyzed reactions and to determine the specific amino acid residues involved in the reaction.

Propriétés

IUPAC Name |

4-(3-hydroxyiminobutyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(11-13)2-3-9-4-6-10(12)7-5-9/h4-7,12-13H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZRELCLIQMHDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CCC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

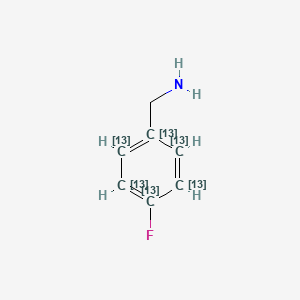

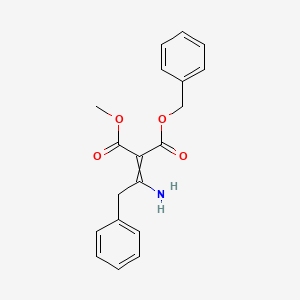

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)

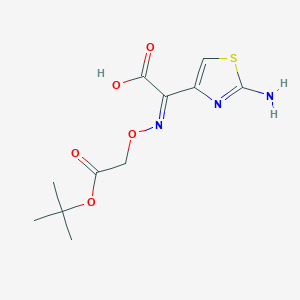

![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)